molecular formula C18H25BO2 B1312771 4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane CAS No. 287944-05-2

4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane

Cat. No. B1312771
M. Wt: 284.2 g/mol
InChI Key: DRSHTDMLLXFEMB-UHFFFAOYSA-N
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Description

The compound is a type of boronic ester, which are organic compounds containing a boronic acid functional group. These compounds are known for their role in the Suzuki reaction, a type of palladium-catalyzed cross coupling reaction .


Molecular Structure Analysis

The compound likely contains a boronic ester functional group attached to a biphenyl group. The biphenyl group consists of two connected phenyl rings .


Chemical Reactions Analysis

Boronic esters are known to participate in various chemical reactions. One of the most notable is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques : The compound has been synthesized through different reactions, including hydroboration and substitution reactions. One study describes its preparation via the reaction of 1-(hex-1-yn-1-yl­oxy)-3-methyl­benzene with tetrahydrofuran under a nitrogen atmosphere, showcasing its structural integrity through X-ray diffraction studies (Kaixiao Li & Xiao‐Juan Wang, 2016).

Molecular Structure : Another study focused on the crystal structure, determined by single-crystal X-ray diffraction, revealing no significant intramolecular or intermolecular interaction with the Lewis acidic boron atom (Robin R. Coombs et al., 2006).

DFT Studies : Density functional theory (DFT) was employed to calculate the molecular structure and physicochemical properties, confirming the consistency of molecular structures optimized by DFT with those determined by single-crystal X-ray diffraction. This approach also investigated the molecular electrostatic potential and frontier molecular orbitals (P.-Y. Huang et al., 2021).

Applications in Material Science and Pharmaceuticals

Novel Material Synthesis : Research has been conducted on synthesizing novel derivatives, such as pinacolylboronate-substituted stilbenes, for potential use in new material development, including LCD technology and neurodegenerative disease therapeutics (B. Das et al., 2015).

Biological Studies : Some studies have synthesized and analyzed derivatives for their lipogenic inhibitory effects, demonstrating potential as lipid-lowering drugs. These studies highlight the synthetic versatility and the biological relevance of compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group (B. Das et al., 2011).

Sensing Applications : Derivatives have been utilized in designing sensitive and selective probes for detecting H2O2 in living cells, showcasing the functional material development potential of these compounds (Jing Nie et al., 2020).

Future Directions

The use of boronic esters in cross-coupling reactions continues to be an active area of research in organic chemistry. Future directions may include the development of new synthetic methods using this compound, or the exploration of its potential applications in the synthesis of complex organic molecules .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(4-phenylcyclohexen-1-yl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BO2/c1-17(2)18(3,4)21-19(20-17)16-12-10-15(11-13-16)14-8-6-5-7-9-14/h5-9,12,15H,10-11,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSHTDMLLXFEMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90461368
Record name 4,4,5,5-Tetramethyl-2-([1,2,3,6-tetrahydro[1,1'-biphenyl]]-4-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane

CAS RN

287944-05-2
Record name 4,4,5,5-Tetramethyl-2-([1,2,3,6-tetrahydro[1,1'-biphenyl]]-4-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane
Reactant of Route 3
4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane
Reactant of Route 5
4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane
Reactant of Route 6
4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane

Citations

For This Compound
1
Citations
E Wiensch - 2018 - deepblue.lib.umich.edu
Silane protecting groups are traditionally only viewed as inert protecting groups to mask an alcohol functionality, allowing for orthogonal reactivity compared with other protecting groups …
Number of citations: 0 deepblue.lib.umich.edu

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